3-amino-3-methyl-1-[3-methyl-4-(propan-2-yl)phenyl]thiourea
CAS No.: 946386-73-8
Cat. No.: VC8156247
Molecular Formula: C12H19N3S
Molecular Weight: 237.37 g/mol
* For research use only. Not for human or veterinary use.
![3-amino-3-methyl-1-[3-methyl-4-(propan-2-yl)phenyl]thiourea - 946386-73-8](/images/structure/VC8156247.png)
Specification
CAS No. | 946386-73-8 |
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Molecular Formula | C12H19N3S |
Molecular Weight | 237.37 g/mol |
IUPAC Name | 1-amino-1-methyl-3-(3-methyl-4-propan-2-ylphenyl)thiourea |
Standard InChI | InChI=1S/C12H19N3S/c1-8(2)11-6-5-10(7-9(11)3)14-12(16)15(4)13/h5-8H,13H2,1-4H3,(H,14,16) |
Standard InChI Key | UUYMACDXLGPOET-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)NC(=S)N(C)N)C(C)C |
Canonical SMILES | CC1=C(C=CC(=C1)NC(=S)N(C)N)C(C)C |
Introduction
Chemical Identity and Molecular Descriptors
The IUPAC name 3-amino-3-methyl-1-[3-methyl-4-(propan-2-yl)phenyl]thiourea delineates its structure: a phenyl ring substituted at the 3-position with a methyl group and at the 4-position with an isopropyl (propan-2-yl) group, linked to a thiourea moiety bearing an amino and methyl group. The molecular formula is C₁₂H₁₉N₃S, with a molecular weight of 237.36 g/mol.
The SMILES notation for this compound is CC(C)C1=CC(=C(C=C1)C)N(C(=S)N)N, reflecting the isopropyl substituent, methyl groups, and thiourea backbone. Comparative analysis with structurally similar compounds, such as 3-amino-1-(3-methylphenyl)thiourea (PubChem CID: 737134) , reveals shared features like planar thioamide chromophores and hydrogen-bonding capabilities.
Synthesis and Reaction Pathways
Thiourea derivatives are typically synthesized via condensation reactions between thiosemicarbazides and carbonyl compounds . For example, 4-methyl-3-thiosemicarbazide reacts with ketones like 4-phenylbutanone under heated ethanol to form thiosemicarbazones . Adapting this methodology, 3-amino-3-methyl-1-[3-methyl-4-(propan-2-yl)phenyl]thiourea could be synthesized by condensing 3-methyl-4-isopropylphenyl isothiocyanate with methylhydrazine.
Microwave-assisted synthesis, as demonstrated in the one-pot formation of triazolo pyridines from thiosemicarbazides , may enhance reaction efficiency. Key steps would include:
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In situ formation of the thiosemicarbazide intermediate in the presence of a base like tetrabutylammonium fluoride (TBAF).
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Cyclization or rearrangement under controlled heating to yield the thiourea product.
Structural and Crystallographic Insights
While no crystal structure data exists for the target compound, analogous thioureas exhibit distinctive conformational features. For instance, 3-methyl-1-[(E)-(4-phenylbutan-2-ylidene)amino]thiourea adopts a U-shaped geometry due to intramolecular N–H⋯π interactions . The torsion angles along the C–N–N–C backbone (e.g., −167.97°) suggest restricted rotation, which may stabilize the molecule in a non-planar conformation.
The thioamide group (C=S) in such compounds typically engages in hydrogen bonding, forming dimers or chains. In 3-amino-1-(3-methylphenyl)thiourea , the thiourea moiety participates in N–H⋯S interactions, which could similarly influence the solubility and stability of the target compound.
Comparative Structural Properties | Target Compound | Analog from | Analog from |
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Molecular Formula | C₁₂H₁₉N₃S | C₁₂H₁₇N₃S | C₈H₁₁N₃S |
Hydrogen Bonding | N–H⋯S, N–H⋯π | N–H⋯π | N–H⋯S |
Conformation | Predicted U-shape | U-shape | Planar |
Challenges and Future Directions
Current limitations include the lack of experimental data on the compound’s synthesis, stability, and bioactivity. Future work should prioritize:
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Crystallographic characterization to confirm conformational predictions.
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Optimization of synthetic routes using microwave or solvent-free conditions.
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Biological screening for antimicrobial, anticancer, or catalytic properties.
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